molecular formula C5H3N2NaO2 B030193 Sodium pyrimidine-4-carboxylate CAS No. 819850-18-5

Sodium pyrimidine-4-carboxylate

Cat. No.: B030193
CAS No.: 819850-18-5
M. Wt: 146.08 g/mol
InChI Key: VHOSKBKUAXVZIG-UHFFFAOYSA-M
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Description

Sodium pyrimidine-4-carboxylate is a sodium salt of pyrimidine-4-carboxylic acid Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium pyrimidine-4-carboxylate typically involves the neutralization of pyrimidine-4-carboxylic acid with a sodium base. One common method is to dissolve pyrimidine-4-carboxylic acid in water and add sodium hydroxide until the pH reaches a neutral level. The reaction can be represented as follows:

Pyrimidine-4-carboxylic acid+NaOHSodium pyrimidine-4-carboxylate+H2O\text{Pyrimidine-4-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Pyrimidine-4-carboxylic acid+NaOH→Sodium pyrimidine-4-carboxylate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and automated pH control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-4-carboxylate derivatives.

    Reduction: Reduction reactions can yield different pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylate derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Sodium pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: Pyrimidine derivatives are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic acid: The parent compound of sodium pyrimidine-4-carboxylate.

    Pyrimidine-5-carboxylate: Another pyrimidine derivative with similar properties.

    Pyrimidine-2-carboxylate: A compound with a carboxylate group at a different position on the pyrimidine ring.

Uniqueness: this compound is unique due to its specific position of the carboxylate group on the pyrimidine ring, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and applications compared to other pyrimidine carboxylates.

Properties

IUPAC Name

sodium;pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOSKBKUAXVZIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647507
Record name Sodium pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-18-5
Record name Sodium pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium pyrimidine-4-carboxylate
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Sodium pyrimidine-4-carboxylate
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Sodium pyrimidine-4-carboxylate
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